![molecular formula C7H10N2S B1479083 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine CAS No. 2098074-37-2](/img/structure/B1479083.png)

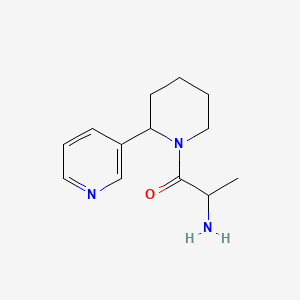

6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine

説明

6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine is a compound that has been studied for its potential use in various applications. It has been found to be a part of the Brd4 Bromodomain 1 complex, which is involved in protein binding and inhibition . It’s also been used in the synthesis of other compounds, such as (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetonitrile .

Synthesis Analysis

The synthesis of this compound has been discussed in several studies. For instance, one study described the integrated lead optimization for a fragment bearing a 2-thiazolidinone core . Another study achieved direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The molecular formula is C15H13ClN2S, with an average mass of 288.795 Da and a monoisotopic mass of 288.048798 Da .Chemical Reactions Analysis

The chemical reactions involving this compound have been explored in various studies. For example, one study synthesized a novel compound by reacting 4-(6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-ylsulfonyl)aniline with 5-chloromethyl-8-hydroxy quinoline hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 409.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.2±3.0 kJ/mol and a flash point of 201.5±28.7 °C .科学的研究の応用

Antiplatetet Agent Metabolism

This compound is a key intermediate in the metabolism of prasugrel , a thienopyridine antiplatelet agent. It is involved in the biotransformation process where rapid deesterification of prasugrel leads to the formation of R-95913, which is then processed by cytochrome P450 enzymes to produce the active metabolite responsible for platelet aggregation inhibition .

Cytochrome P450 Interaction Studies

The metabolites of prasugrel, including the 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivative, are studied for their interactions with various cytochrome P450 isoforms. This is crucial for understanding drug-drug interactions and for the development of safer pharmaceutical agents .

Carboxylesterase-Mediated Biotransformation

Human carboxylesterases play a significant role in the conversion of prasugrel to its active metabolites. Research into the efficiency of these enzymes with substrates like 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine can provide insights into the pharmacokinetics of thienopyridine drugs .

Anti-Ischemic Applications

Derivatives of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, such as clopidogrel, are used in the preventative management of secondary ischemic events, including myocardial infarction, stroke, and vascular deaths. The compound’s role in these applications is tied to its ability to modify platelet function .

Antiproliferative Agents in Cancer Research

Certain derivatives of this compound have been identified as antiproliferative agents that inhibit cancer cell growth. These derivatives are evaluated for their efficacy against various cancer cell lines, making them potential candidates for cancer therapy .

Chromatography and Mass Spectrometry

In analytical chemistry, particularly in chromatography and mass spectrometry, 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivatives are used as standards or references to ensure the accuracy and efficiency of the analytical methods employed .

Pharmaceutical Impurity Standards

The compound is also utilized as an impurity standard in the pharmaceutical industry. It helps in the quality control and validation processes of drug manufacturing, ensuring that the final products meet the required safety and efficacy standards .

特性

IUPAC Name |

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c8-9-3-1-7-6(5-9)2-4-10-7/h2,4H,1,3,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRUQGAZZAJOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B1479000.png)

![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1479002.png)

![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B1479004.png)

![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-amine](/img/structure/B1479007.png)

![azetidin-3-yl(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)methanone](/img/structure/B1479008.png)

![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)aniline](/img/structure/B1479009.png)

![5-(piperidin-4-yl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479011.png)

![5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479013.png)

![1-(Piperidin-4-yl)decahydrobenzo[e][1,4]oxazepine](/img/structure/B1479016.png)

![5-(2-chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479017.png)

![5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479020.png)